Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate
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Overview
Description
Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate: is an organic compound with the molecular formula C₉H₁₁ClO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl and tert-butyl ester functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate typically involves the chlorosulfonation of thiophene derivatives followed by esterification. One common method includes the reaction of thiophene-3-carboxylic acid with chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chlorosulfonation and esterification, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfonic acids or sulfoxides.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfonamides or thiols.
Substitution: Sulfonamides or sulfonates.
Scientific Research Applications
Chemistry: Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through its reactive chlorosulfonyl group. This modification can help in studying protein functions and interactions .
Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, such as proteins or small organic compounds, by forming sulfonamide or sulfonate linkages. These modifications can alter the biological activity or chemical properties of the target molecules .
Comparison with Similar Compounds
- Tert-butyl 5-sulfamoylthiophene-3-carboxylate
- Tert-butyl 5-methylsulfonylthiophene-3-carboxylate
- Tert-butyl 5-nitrothiophene-3-carboxylate
Comparison: Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is unique due to its chlorosulfonyl group, which is more reactive compared to the sulfonamide or methylsulfonyl groups in similar compounds. This increased reactivity makes it a more versatile intermediate in organic synthesis and chemical modifications .
Properties
IUPAC Name |
tert-butyl 5-chlorosulfonylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-9(2,3)14-8(11)6-4-7(15-5-6)16(10,12)13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAMRIOIWWUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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